molecular formula C7H16N2 B1504834 (3R)-1-Isopropylpyrrolidin-3-amine CAS No. 935534-43-3

(3R)-1-Isopropylpyrrolidin-3-amine

Cat. No. B1504834
CAS RN: 935534-43-3
M. Wt: 128.22 g/mol
InChI Key: SYMMPPWYYXRLJX-SSDOTTSWSA-N
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Description

(3R)-1-Isopropylpyrrolidin-3-amine, also known as IPH or Isopropylphenidate, is a psychoactive drug that belongs to the class of phenidates. It is a derivative of methylphenidate, a stimulant medication used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. IPH has gained popularity among researchers in recent years due to its potential as a cognitive enhancer and its unique pharmacological profile.

Scientific Research Applications

Chiroptical Properties in Cyclic Amine Derivatives

A study by Bettoni and Cellucci (1982) explored the absolute configuration of 3-isopropylpyrrolidine, which is closely related to (3R)-1-Isopropylpyrrolidin-3-amine. They found that the compound exhibits chiroptical properties, which are opposite to those of similar cyclic amine derivatives like piperidines and morpholines. This highlights its potential use in understanding the chiroptical behavior of cyclic amines in various chemical contexts (Bettoni & Cellucci, 1982).

Role in Antibiotic Synthesis

In the synthesis of premafloxacin, an antibiotic, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate structurally related to this compound, plays a crucial role. The study by Fleck et al. (2003) details an efficient and stereoselective process for preparing this intermediate, which underscores the significance of such compounds in the development of antibiotics (Fleck et al., 2003).

Factor Xa Inhibitor Development

A compound from the series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides, which includes this compound derivatives, was identified as a clinical candidate for its role as a factor Xa inhibitor. This research by Anselm et al. (2010) demonstrates the application of such compounds in developing treatments with antithrombotic activity (Anselm et al., 2010).

Anti-Inflammatory and Analgesic Activities

A 2011 study by Chavan et al. investigated novel indoles, where derivatives of 3-(2-aminopyrimidin-4-yl) indoles showed significant analgesic and anti-inflammatory activities. These derivatives are structurally related to this compound, highlighting its potential use in developing new anti-inflammatory drugs (Chavan et al., 2011).

Dual CCR2 and CCR5 Antagonist

In the discovery of a potent, selective, and orally bioavailable dual CCR2 and CCR5 antagonist, Zheng et al. (2011) utilized a derivative of this compound. This compound showed promise as a clinical candidate, demonstrating the applicability of such derivatives in the development of new therapeutic agents (Zheng et al., 2011).

properties

IUPAC Name

(3R)-1-propan-2-ylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(2)9-4-3-7(8)5-9/h6-7H,3-5,8H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMMPPWYYXRLJX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680181
Record name (3R)-1-(Propan-2-yl)pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

935534-43-3
Record name (3R)-1-(Propan-2-yl)pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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